molecular formula C21H19N5 B13756243 N-[4-(1-aminoethyl)phenyl]-6-(4-pyridinyl)-2-Quinazolinamine

N-[4-(1-aminoethyl)phenyl]-6-(4-pyridinyl)-2-Quinazolinamine

Cat. No.: B13756243
M. Wt: 341.4 g/mol
InChI Key: OXUQPVQALZBYSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(1-aminoethyl)phenyl]-6-(4-pyridinyl)-2-Quinazolinamine (molecular formula: C₂₀H₂₃N₅, exact mass: 341.1627) is a quinazoline derivative featuring a pyridinyl substituent at the 6-position and a 4-(1-aminoethyl)phenyl group at the 2-position . Its structural complexity, including the quinazoline core and functionalized aromatic rings, suggests interactions with receptor binding pockets through hydrogen bonding and π-π stacking.

Properties

Molecular Formula

C21H19N5

Molecular Weight

341.4 g/mol

IUPAC Name

N-[4-(1-aminoethyl)phenyl]-6-pyridin-4-ylquinazolin-2-amine

InChI

InChI=1S/C21H19N5/c1-14(22)15-2-5-19(6-3-15)25-21-24-13-18-12-17(4-7-20(18)26-21)16-8-10-23-11-9-16/h2-14H,22H2,1H3,(H,24,25,26)

InChI Key

OXUQPVQALZBYSG-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)NC2=NC=C3C=C(C=CC3=N2)C4=CC=NC=C4)N

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The preparation of N-[4-(1-aminoethyl)phenyl]-6-(4-pyridinyl)-2-quinazolinamine typically involves multi-step organic synthesis starting from substituted benzoic acid derivatives or halogenated quinazoline intermediates. The synthetic route generally includes:

  • Formation of quinazoline core structures via cyclization reactions.
  • Introduction of amino substituents through nucleophilic aromatic substitution or amide coupling.
  • Functionalization of the phenyl ring with the 1-aminoethyl group.
  • Coupling with pyridinyl moieties to achieve the desired substitution pattern.

Detailed Synthetic Routes from Patents and Literature

Method from US Patent US7645878B2 (2002)

This patent describes a process for preparing quinazoline compounds, including derivatives similar to this compound, useful as Rho-kinase inhibitors.

  • Step 1: Preparation of acid chloride from the corresponding carboxylic acid (A-CO2H) using reagents such as thionyl chloride or oxalyl chloride.
  • Step 2: Coupling of the acid chloride with a nitrile or amide intermediate in the presence of a base (e.g., dialkylamine, DMAP, pyridine) to form an amide intermediate.
  • Step 3: Cyclization of the amide intermediate with an amino heterocycle (e.g., 4-aminopyridine) in water-miscible solvents such as dimethoxyethane, tetrahydrofuran, or dimethylformamide, under heating and basic conditions (sodium or potassium acetate, potassium carbonate).
  • Step 4: Purification of the final quinazoline derivative by crystallization or chromatography.

This method emphasizes the use of aromatic or heteroaromatic acid chlorides and amino heterocycles to build the quinazoline ring system with desired substitutions, including the 4-pyridinyl group at position 6 of the quinazoline core.

Multi-Step Synthesis from Research Article (Priteshkumar et al., 2023)

A comprehensive synthesis of quinazoline derivatives bearing piperazine and aminoethyl substituents provides a relevant parallel methodology:

  • Step 1: Synthesis of 3-amino-2-(4-chlorophenyl) quinazolin-4(3H)-one by reacting 2-(4-chlorophenyl)-4H-benzo[d]oxazin-4-one with hydrazine hydrate in ethanol, yielding 73.8% after recrystallization.
  • Step 2: Formation of N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl) benzamide by reacting the aminoquinazolinone with benzoyl chloride in the presence of sodium hydroxide.
  • Step 3: Introduction of piperazine moiety via refluxing the benzamide intermediate with piperazine and potassium carbonate in methanol.
  • Step 4: Acylation of the piperazine nitrogen with chloroacetyl chloride in ethanol with glacial acetic acid catalysis.
  • Step 5: Final substitution with various anilines to yield derivatives with aminoethyl or other substituted phenyl amino groups.

This multi-step approach involves careful control of reaction conditions, purification by recrystallization, and yields ranging from 62.6% to 83.8% depending on the step.

Aminoquinazoline Derivatives from WO2013178591A1 (2013)

This patent outlines the preparation of aminoquinazoline and pyridopyrimidine derivatives with kinase inhibitory activity:

  • The process involves the synthesis of compounds of Formula (I), which include quinazoline cores substituted with amino and pyridinyl groups.
  • The methodology includes the formation of the quinazoline ring, followed by substitution at specific positions with heterocyclic amines such as 4-aminopyridine.
  • The compounds are isolated as pharmaceutically acceptable salts or free bases.
  • The patent also details the use of these compounds in pharmaceutical compositions and their potential for treating diseases mediated by MAP4K4 kinase.

The synthetic steps align with the use of acid chlorides, amide formation, and nucleophilic aromatic substitution under controlled conditions.

Summary Table of Key Synthetic Steps and Conditions

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Acid chloride formation Carboxylic acid + SOCl2 or oxalyl chloride N/A Precursor preparation
2 Amide coupling Acid chloride + nitrile/amide + base (DMAP, pyridine) N/A Intermediate formation
3 Cyclization Amino heterocycle + intermediate + base + heating N/A Quinazoline ring closure
4 Amino group introduction Hydrazine hydrate + substituted benzo-oxazinone 73.8 Formation of aminoquinazolinone
5 Amide formation Aminoquinazolinone + benzoyl chloride + NaOH 83.8 Benzamide intermediate
6 Piperazine substitution Benzamide + piperazine + K2CO3 + methanol reflux 68.0 Introduction of piperazine moiety
7 Acylation of piperazine Piperazine derivative + chloroacetyl chloride + EtOH + acetic acid reflux 62.6 Chloroacetylation step
8 Final substitution Chloroacetyl piperazine derivative + aniline + EtOH + acetic acid reflux Variable Aminoethyl or substituted phenyl amino group introduction

Chemical Reactions Analysis

Types of Reactions

N-[4-(1-aminoethyl)phenyl]-6-(4-pyridinyl)-2-Quinazolinamine can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents for substitution reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N-[4-(1-aminoethyl)phenyl]-6-(4-pyridinyl)-2-Quinazolinamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(1-aminoethyl)phenyl]-6-(4-pyridinyl)-2-Quinazolinamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues in Anticholinergic Agents

The compound shares structural motifs with other antimuscarinic agents, though differences in substituents critically influence pharmacological profiles.

Table 1: Structural and Molecular Comparison
Compound Name Molecular Formula Exact Mass Key Substituents Therapeutic Class
N-[4-(1-aminoethyl)phenyl]-6-(4-pyridinyl)-2-Quinazolinamine C₂₀H₂₃N₅ 341.1627 6-(pyridin-4-yl), 4-(1-aminoethyl)phenyl Antimuscarinic Agent
Clobenztropine C₂₀H₂₃NO₄ 341.1627 3,4-dimethoxyphenyl, dihydroisoquinoline Anticholinergic
1-[(3,4-Dimethoxyphenyl)methyl]-3,4-dihydro-6,7-dimethoxyisoquinoline C₂₀H₂₃NO₄ 341.1627 3,4-dimethoxy groups, isoquinoline core Antispasmodic

Key Observations :

  • Quinazoline vs. Isoquinoline Cores: The quinazoline scaffold in the target compound may enhance selectivity for specific muscarinic receptor subtypes compared to isoquinoline-based agents like Clobenztropine, which exhibit broader receptor interactions .
  • Substituent Effects : The 4-pyridinyl group in the target compound likely improves solubility and bioavailability relative to the methoxy-rich Clobenztropine, which may confer higher lipophilicity and CNS penetration .

Comparison with Patent-Disclosed Compounds

The Indian patent (2015) describes a benzenesulfonate crystal of 2-[[[2-[(hydroxyacetyl)amino]-4-pyridinyl]methyl]thio]-N-[4-(trifluoromethoxy)phenyl]-3-pyridinecarboxamide, a structurally distinct compound with a pyridine-thioether backbone and trifluoromethoxy phenyl group .

Table 2: Functional Group Impact
Feature Target Compound Patent Compound
Core Structure Quinazoline Pyridine-carboxamide
Key Substituents 4-(1-aminoethyl)phenyl, pyridinyl Trifluoromethoxy phenyl, hydroxyacetyl
Potential Binding Interactions H-bonding (amine), π-π stacking H-bonding (amide, sulfonate), hydrophobic (CF₃O)

Pharmacological Implications :

  • The trifluoromethoxy group in the patent compound enhances metabolic stability and receptor affinity via hydrophobic interactions, whereas the aminoethyl group in the target compound may facilitate ionic interactions with receptor residues .

Comparison with Bis(3-(trimethoxysilanyl)propyl)amine

While unrelated therapeutically, Bis(3-(trimethoxysilanyl)propyl)amine (exact mass: 341.1690) shares a similar molecular weight but features silanyl groups, highlighting how minor structural changes drastically alter application—from biomedical to material science .

Biological Activity

N-[4-(1-aminoethyl)phenyl]-6-(4-pyridinyl)-2-Quinazolinamine, also known by its CAS number 1131604-87-9, is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article presents a detailed examination of its biological activity, including its synthesis, mechanisms of action, and relevant research findings.

  • Molecular Formula : C21H19N5
  • Molar Mass : 341.41 g/mol
  • CAS Number : 1131604-87-9

Research indicates that quinazolinamine derivatives, including this compound, exhibit significant inhibitory effects on key transport proteins involved in multidrug resistance (MDR) in cancer cells. Specifically, this compound has been shown to inhibit the breast cancer resistance protein (BCRP) and P-glycoprotein (P-gp), both of which are ATP-binding cassette (ABC) transporters that contribute to drug efflux and resistance in cancer therapy .

Anticancer Activity

  • Inhibition of BCRP and P-gp :
    • Studies have demonstrated that quinazolinamine derivatives can alter the localization of BCRP and P-gp within cells, leading to decreased efflux of anticancer drugs. This mechanism enhances the accumulation of chemotherapeutic agents like mitoxantrone in resistant cancer cell lines .
    • The dual inhibition of both transporters suggests a promising avenue for overcoming drug resistance in various cancers.
  • Cytotoxicity Studies :
    • A series of quinazolinamine derivatives were synthesized and tested against multiple human cancer cell lines. Notably, compounds derived from this compound exhibited IC50 values ranging from 0.33 to 7.10 μM against breast (MCF-7 and MDA-MB-231), cervical (HeLa), and ovarian (A2780) cell lines .
    • The structure–activity relationship (SAR) studies revealed that specific substitutions on the quinazolinamine scaffold significantly enhance antiproliferative activity.

Case Studies

  • Study on Antiproliferative Effects :
    • In a study evaluating a range of quinazolinamine compounds, this compound was highlighted for its potential to inhibit cell proliferation in resistant cancer models. The compound's ability to modulate drug efflux mechanisms was critical in enhancing the efficacy of existing chemotherapeutics .
  • Mechanistic Investigations :
    • Further mechanistic studies indicated that these compounds might act as competitive substrates for BCRP, stimulating ATP hydrolysis and thereby impacting drug accumulation dynamics within resistant cancer cells .

Summary of Research Findings

Study ReferenceKey Findings
Identified as a dual inhibitor of BCRP and P-gp; enhances drug accumulation in resistant cells.
Exhibited significant antiproliferative activity across multiple cancer cell lines with IC50 values between 0.33 and 7.10 μM.
Demonstrated cytotoxic effects in xenograft models; promising candidates for further development as anticancer agents.

Q & A

Q. What are the recommended synthetic routes for N-[4-(1-aminoethyl)phenyl]-6-(4-pyridinyl)-2-Quinazolinamine, and how can reaction conditions be optimized for yield improvement?

  • Methodological Answer : The synthesis of quinazoline derivatives typically involves cyclization of anthranilic acid derivatives with nitriles or amines under acidic or basic conditions . For this compound, a multi-step approach is suggested:

Quinazoline Core Formation : React 4-(1-aminoethyl)aniline with 4-pyridinyl-substituted precursors under reflux in acetic acid to form the quinazoline backbone.

Functionalization : Introduce the 4-pyridinyl group via Suzuki-Miyaura coupling or nucleophilic substitution, using palladium catalysts (e.g., Pd(PPh₃)₄) and optimized temperatures (80–120°C) .

Yield Optimization : Adjust solvent polarity (e.g., DMF vs. THF), catalyst loading (1–5 mol%), and reaction time (12–48 hours) to improve yields. Monitor intermediates via TLC or HPLC .

Q. How is the structural identity of this compound confirmed using spectroscopic and chromatographic techniques?

  • Methodological Answer : Structural validation requires a combination of:
  • Mass Spectrometry (MS) : Confirm molecular weight (exact mass: 341.1627 g/mol) using high-resolution MS (HRMS) to distinguish from analogs .
  • NMR Spectroscopy : Analyze ¹H/¹³C NMR for characteristic signals:
  • Quinazoline C2-amine proton at δ 8.2–8.5 ppm.
  • Pyridinyl aromatic protons at δ 7.5–8.0 ppm .
  • HPLC-Purity : Use reverse-phase C18 columns (ACN/water gradient) to ensure >95% purity .

Q. What are the primary biological targets associated with quinazoline derivatives like this compound, and how are binding assays designed?

  • Methodological Answer : Quinazolines often target kinases (e.g., EGFR, PI3K) or DNA repair enzymes (e.g., PARP). For binding assays:
  • Kinase Inhibition : Use fluorescence-based ATP competition assays (e.g., ADP-Glo™) with purified kinase domains. IC₅₀ values are calculated via dose-response curves (1 nM–10 µM) .
  • Cellular Uptake : Employ fluorescently tagged analogs in live-cell imaging to assess membrane permeability and intracellular localization .

Advanced Research Questions

Q. What strategies are employed to resolve contradictions in reported target affinities across different experimental models?

  • Methodological Answer : Discrepancies in target affinity (e.g., kinase vs. off-target binding) arise from assay conditions or cellular context. To resolve:
  • Orthogonal Assays : Validate hits using surface plasmon resonance (SPR) for kinetic binding analysis alongside cellular thermal shift assays (CETSA) .
  • Structural Analysis : Perform X-ray crystallography or cryo-EM to identify binding site interactions. Compare with analogs like N-{4-[(6-chloro-4-phenylquinazolin-2-yl)amino]phenyl}acetamide to isolate structural determinants of selectivity .

Q. How can computational modeling guide the design of analogs with improved selectivity against off-target receptors?

  • Methodological Answer : Use in silico tools to predict binding:
  • Molecular Docking : Screen analogs against target (e.g., PI3Kγ) and off-target (e.g., G-protein-coupled receptors) pockets using AutoDock Vina .
  • MD Simulations : Run 100-ns simulations to assess stability of ligand-receptor complexes. Focus on hydrogen bonding (e.g., pyridinyl N with kinase catalytic lysine) .
  • QSAR Models : Corporate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) to optimize logP and polar surface area for selectivity .

Q. What experimental approaches are used to optimize solubility and bioavailability without compromising target activity?

  • Methodological Answer : Balance lipophilicity and solubility via:
  • Prodrug Design : Introduce phosphate or PEGylated groups on the aminoethyl moiety to enhance aqueous solubility. Measure logD (octanol/water) shifts .
  • Co-Crystallization : Screen with cyclodextrins or sulfonic acid co-formers to improve crystallinity and dissolution rates .
  • In Vivo PK Studies : Administer via oral gavage in rodent models and monitor plasma concentration-time profiles using LC-MS/MS .

Data Contradiction Analysis

Q. How should researchers address conflicting data on in vitro vs. in vivo efficacy for this compound?

  • Methodological Answer : Discrepancies may stem from metabolic instability or tissue-specific expression of targets. Mitigate via:
  • Metabolite Identification : Use hepatocyte incubation or microsomal assays (e.g., CYP3A4/5 inhibition) to identify unstable motifs (e.g., primary amines) .
  • Tissue Microarray Profiling : Compare target mRNA/protein levels in tumor vs. healthy tissues to contextualize in vivo results .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.